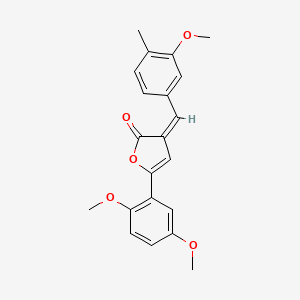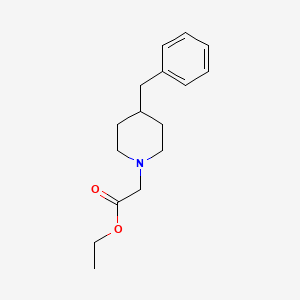
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone
Vue d'ensemble
Description
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone, also known as DMF, is a synthetic compound with potential applications in scientific research. This compound is a derivative of the natural product curcumin, which is found in the spice turmeric. DMF has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to modulate a variety of cellular pathways, including the Nrf2 pathway, the NF-κB pathway, and the MAPK pathway. 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-inflammatory properties, 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to have antioxidant properties and to induce apoptosis in cancer cells. 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone is its potential as a research tool for the study of cellular pathways involved in inflammation, oxidative stress, and cancer. However, one limitation of 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone. One area of interest is the development of more efficient synthesis methods for 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone and related compounds. Another area of interest is the study of 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone in animal models of disease, including models of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the cellular pathways modulated by 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone and to identify potential therapeutic targets for this compound.
Applications De Recherche Scientifique
5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential anti-inflammatory properties. 5-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to inhibit the production of pro-inflammatory cytokines and to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Propriétés
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3-methoxy-4-methylphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13-5-6-14(10-19(13)25-4)9-15-11-20(26-21(15)22)17-12-16(23-2)7-8-18(17)24-3/h5-12H,1-4H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFAXYWWNMXRBN-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457347.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3457349.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B3457353.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3457354.png)
![N-benzyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3457361.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B3457369.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3457372.png)
![1-(4-chlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3457375.png)

![2-(2-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3457406.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3457411.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3457414.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3457418.png)
![2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3457422.png)